molecular formula C10H16N2S2 B1295468 1,8-Octane diisothiocyanate CAS No. 56312-14-2

1,8-Octane diisothiocyanate

Cat. No.: B1295468
CAS No.: 56312-14-2
M. Wt: 228.4 g/mol
InChI Key: LVGANCPXXODGKA-UHFFFAOYSA-N
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Description

1,8-Octane diisothiocyanate is an organic compound with the molecular formula C10H16N2S2. It consists of an eight-carbon chain (octane) with an isothiocyanate group (-N=C=S) attached to each terminal carbon. This compound is known for its utility in various chemical reactions and research applications due to its unique structure and reactivity .

Scientific Research Applications

1,8-Octane diisothiocyanate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and polymer chemistry.

    Biology: Employed in the modification of biomolecules and the study of protein-ligand interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty polymers and coatings

Safety and Hazards

1,8-Octane diisothiocyanate is classified as a skin irritant and may cause respiratory irritation . It’s advised to avoid breathing its mist or vapors, and protective gloves, eye protection, and face protection should be worn when handling it .

Future Directions

While specific future directions for 1,8-Octane diisothiocyanate were not found, diisocyanates in general are widely used in the production of polyurethanes, which have applications in many industries . Continued research into safer and more efficient methods of diisocyanate production and use is likely .

Biochemical Analysis

Biochemical Properties

1,8-Octane diisothiocyanate plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with amino groups in proteins, leading to the formation of thiourea linkages. This interaction can result in the alteration of protein structure and function. Enzymes such as lysine residues in proteins are particularly susceptible to modification by this compound, which can lead to changes in enzyme activity and stability .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying key signaling proteins, leading to altered signal transduction. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins. This compound also affects cellular metabolism by modifying enzymes involved in metabolic pathways, leading to changes in metabolic flux and energy production .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. It binds to amino groups in proteins, leading to the formation of stable thiourea linkages. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the site of modification. Additionally, this compound can induce changes in gene expression by modifying transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in enzyme activity, gene expression, and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce beneficial modifications in proteins and enzymes, leading to enhanced cellular function. At high doses, this compound can cause toxic effects, including enzyme inhibition, disruption of cellular processes, and cell death. Threshold effects have been observed, where the compound exhibits different effects at varying concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in amino acid metabolism, leading to changes in metabolite levels and metabolic flux. The compound can also affect the biosynthesis and degradation of proteins by modifying key enzymes in these pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its activity and function. The compound can be localized to specific cellular compartments, where it exerts its effects on target biomolecules .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can enhance the specificity and efficacy of this compound in modifying target proteins and enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-Octane diisothiocyanate can be synthesized through a multi-step reaction starting from 1,8-diaminooctane. The synthesis involves the following steps :

    Step 1: React 1,8-diaminooctane with an aqueous solution of sodium hydroxide at a temperature of 35-40°C for 3 hours.

    Step 2: After the initial reaction, the mixture is treated with hydrochloric acid and chloroform at ambient temperature for 0.25 hours.

These conditions facilitate the formation of this compound with high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure consistent quality and yield. The production is typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

1,8-Octane diisothiocyanate undergoes various types of chemical reactions, including:

    Substitution Reactions: The isothiocyanate groups can participate in nucleophilic substitution reactions, where nucleophiles replace the -N=C=S groups.

    Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of thiourea derivatives.

    Polymerization Reactions: It can be used as a monomer in the synthesis of polymers with specific properties.

Common Reagents and Conditions

Major Products

    Thiourea Derivatives: Formed through addition reactions with amines.

    Polymeric Materials: Synthesized through polymerization reactions, resulting in materials with unique mechanical and chemical properties.

Comparison with Similar Compounds

1,8-Octane diisothiocyanate can be compared with other similar compounds, such as:

These compounds share the isothiocyanate functional group but differ in their carbon chain length, structure, and reactivity, making this compound unique in its applications and properties.

Properties

IUPAC Name

1,8-diisothiocyanatooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2S2/c13-9-11-7-5-3-1-2-4-6-8-12-10-14/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVGANCPXXODGKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCN=C=S)CCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70204856
Record name 1,8-Octanediisothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70204856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56312-14-2
Record name 1,8-Octanediisothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056312142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,8-Octanediisothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70204856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 56312-14-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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